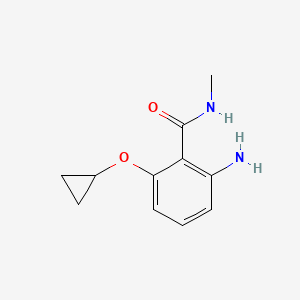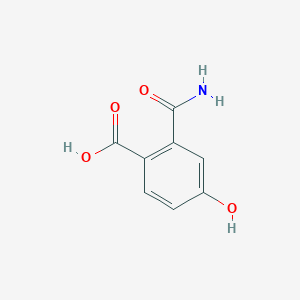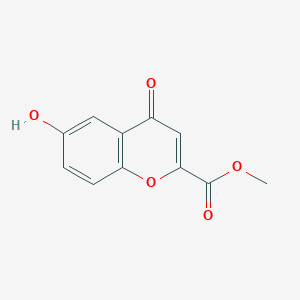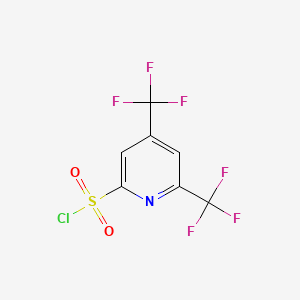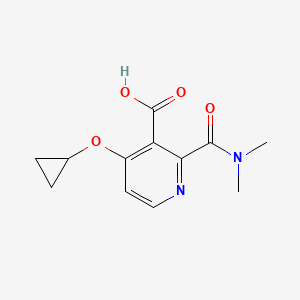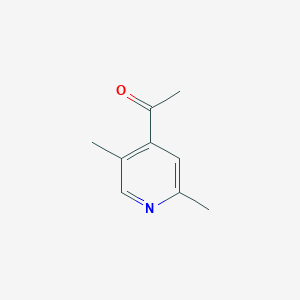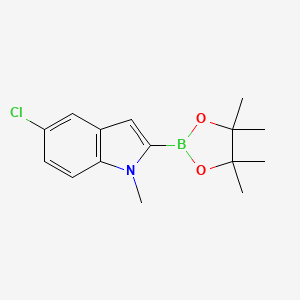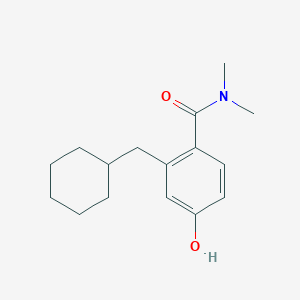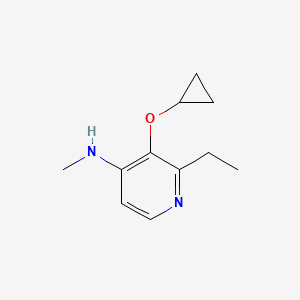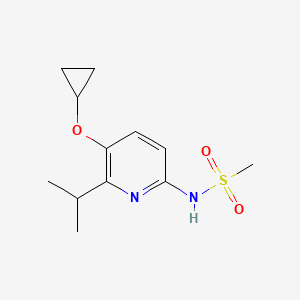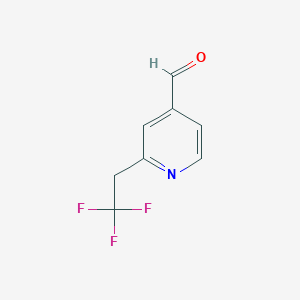![molecular formula C13H15BF3NO3 B14835226 [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester: is a boronic ester derivative of pyridine. This compound is characterized by the presence of a formyl group at the 6th position, a trifluoromethyl group at the 4th position, and a boronic acid pinacol ester at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Formylation: The formyl group is introduced using formylating agents like formic acid or formyl chloride.
Boronic Acid Pinacol Ester Formation: The boronic acid pinacol ester is formed by reacting the pyridine derivative with pinacol and boronic acid under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like potassium fluoride or tetrabutylammonium fluoride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic acid group allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of [6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic targets .
類似化合物との比較
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the boronic acid pinacol ester.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of the formyl group.
Uniqueness:
Boronic Acid Group: The presence of the boronic acid pinacol ester makes it unique for applications in bioconjugation and catalysis.
Formyl Group: The formyl group provides additional reactivity, allowing for further functionalization.
特性
分子式 |
C13H15BF3NO3 |
|---|---|
分子量 |
301.07 g/mol |
IUPAC名 |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(13(15,16)17)5-9(7-19)18-10/h5-7H,1-4H3 |
InChIキー |
NCUCHRMQYKCEBY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


